molecular formula C10H10O5 B1389255 Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate CAS No. 99059-30-0

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Cat. No.: B1389255
CAS No.: 99059-30-0
M. Wt: 210.18 g/mol
InChI Key: HPVSGTVHFSYKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural components and functional group positioning. This nomenclature follows established International Union of Pure and Applied Chemistry conventions by identifying the ethyl ester functionality, the furan-2-yl substituent at the 4-position, the hydroxyl group at the 4-position, and the oxo group at the 2-position of the but-3-enoate backbone. The compound has been assigned multiple Chemical Abstracts Service registry numbers, including 99059-30-0 and 1824306-38-8, reflecting different structural representations or tautomeric forms documented in chemical databases.

Several validated synonyms exist for this compound, including ethyl 4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate and the database identifier H29869. The variation in nomenclature often reflects different tautomeric forms or alternative numbering systems used in chemical literature. The International Chemical Identifier key HPVSGTVHFSYKEH-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, ensuring unambiguous identification across various chemical databases and computational platforms. The Simplified Molecular Input Line Entry System representation CCOC(=O)C(=O)C=C(C1=CC=CO1)O offers a linear textual description of the molecular structure that facilitates database searching and computational analysis.

The compound's structural features place it within the broader class of β-keto esters, specifically those containing heterocyclic substituents. Research on similar furan-containing β-keto esters has demonstrated their significance in organic synthesis, particularly in the formation of heterocyclic compounds and as intermediates in pharmaceutical chemistry. The systematic nomenclature accurately captures the compound's essential structural elements while maintaining consistency with established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₀O₅, indicating a composition of ten carbon atoms, ten hydrogen atoms, and five oxygen atoms. This formula reflects the compound's structural complexity, incorporating multiple oxygen-containing functional groups including the ester carbonyl, the α-dicarbonyl system, the hydroxyl group, and the furan ring oxygen. The molecular weight has been precisely calculated as 210.18 grams per mole using computational methods implemented in PubChem release 2021.05.07.

Molecular Property Value Computational Method
Molecular Formula C₁₀H₁₀O₅ PubChem 2.1
Molecular Weight 210.18 g/mol PubChem 2.1 (2021.05.07)
Heavy Atom Count 15 Computational Analysis
Oxygen Atom Count 5 Direct Count
Degree of Unsaturation 6 Calculated

The molecular formula analysis reveals important structural information about the compound's degree of unsaturation, which equals six, accounting for the furan ring (three degrees), the two carbonyl groups (two degrees), and the alkene functionality (one degree). This high degree of unsaturation contributes to the compound's structural rigidity in certain regions while allowing for conformational flexibility in others. The relatively high oxygen content (33.3% by atom count) reflects the compound's polar character and potential for hydrogen bonding interactions, which significantly influence its physical properties and reactivity patterns.

Comparative analysis with related furan-containing compounds demonstrates that this molecular weight falls within the typical range for substituted furan derivatives used in synthetic organic chemistry. The compound ethyl 4-(furan-2-yl)-3-oxobutanoate, a structural analog with molecular formula C₁₀H₁₂O₄ and molecular weight 196.20 grams per mole, illustrates how subtle structural modifications significantly affect molecular composition and properties. The additional oxygen atom and reduced hydrogen count in this compound reflect the presence of the additional hydroxyl group and the extended conjugation system.

Tautomeric and Stereochemical Considerations

This compound exhibits complex tautomeric behavior characteristic of β-keto ester systems, particularly those containing α-hydroxyl functionality. The compound can exist in multiple tautomeric forms, including keto-enol equilibria that significantly influence its chemical and physical properties. Research on β-diketones and related systems has established that keto-enol tautomerism depends strongly on solvent polarity, temperature, and the electronic properties of substituents.

The primary tautomeric equilibrium involves the interconversion between the β-keto ester form and various enolic forms. In the keto form, the compound maintains discrete carbonyl functionalities at the 2- and 4-positions, while enolic forms feature extended conjugation through the formation of intramolecular hydrogen bonds. Studies on similar β-keto ester systems have demonstrated that enolic forms can be stabilized through resonance-assisted hydrogen bonding, particularly when electron-withdrawing groups are present. The furan ring in this compound provides additional electronic effects that can influence the tautomeric equilibrium through its electron-rich aromatic character.

Tautomeric Form Stabilizing Factors Typical Conditions
β-Keto Ester Polar solvents, hydrogen bonding Protic solvents, low temperature
α-Hydroxy Enol Intramolecular hydrogen bonding Non-polar solvents, elevated temperature
Extended Enol Conjugation with furan ring Gas phase, specific solvent systems

Experimental investigations using nuclear magnetic resonance spectroscopy have shown that the relative populations of tautomeric forms depend significantly on solvent polarity. In polar protic solvents like methanol, the keto form typically predominates due to favorable solvation of the carbonyl oxygen atoms. Conversely, in non-polar solvents such as chloroform, enolic forms may become more significant due to the stabilization provided by intramolecular hydrogen bonding. The percentage of enolic character has been shown to correlate with the equilibrium constant according to the relationship Kc = (% enol)/(% keto), which varies with environmental conditions.

Stereochemical considerations for this compound involve the potential for geometric isomerism around the C=C double bond in the enolic forms. The E/Z configuration of the alkene functionality can significantly affect the compound's physical properties and reactivity patterns. Research on related α,β-unsaturated carbonyl compounds has demonstrated that geometric isomers often exhibit different biological activities and chemical reactivities. The presence of the bulky furan-2-yl substituent creates steric interactions that may favor specific geometric configurations, though detailed stereochemical analysis would require experimental determination through techniques such as nuclear Overhauser effect spectroscopy or X-ray crystallography.

The tautomeric behavior of this compound also involves considerations of the hydroxyl group's role in stabilizing specific conformations through intramolecular hydrogen bonding with the adjacent carbonyl oxygen or the furan ring system. Such interactions can lock the molecule in specific conformations that affect its overall reactivity and physical properties. The compound's tautomeric complexity makes it an interesting subject for theoretical computational studies aimed at predicting the relative stabilities of different forms under various conditions.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSGTVHFSYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate, also known as ethyl (E)-4-(furan-2-yl)-2-oxobut-3-enoate, is an organic compound characterized by its furan ring and hydroxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_{4}

Physical Properties

PropertyValue
Molecular Weight194.18 g/mol
Density1.2 ± 0.1 g/cm³
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties . Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antioxidant Activity

The compound demonstrates notable antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. This compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

Cytotoxicity and Cancer Research

Recent investigations have highlighted the potential cytotoxic effects of this compound against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.
  • Metabolite Release : Hydrolysis of the ester group can release active metabolites that exert biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli. These results indicate a promising potential for development into antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its efficacy in reducing inflammation-related symptoms .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate and analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound Furan-2-yl, 4-OH C₁₁H₁₂O₅ 224.21* Aromatic furan, intramolecular H-bonding potential, α,β-unsaturated ketone
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate () Phenyl C₁₂H₁₂O₃ 204.22 Electron-withdrawing phenyl group; enhanced stability for electrophilic attack
Ethyl 4-ethoxy-2-oxobut-3-enoate () Ethoxy C₈H₁₂O₄ 172.18 Electron-donating ethoxy group; increased electron density on double bond
(E)-Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate () Furan-3-yl C₁₁H₁₂O₅ 224.21* Furan substitution at C3; altered conjugation and steric effects
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate () 2,6-Difluorophenyl, 2-OH C₁₂H₁₀F₂O₄ 268.20 Strong electron-withdrawing F groups; acidic α-H, potential tautomerism
Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate () Amino, phenyl C₁₂H₁₃NO₃ 219.24 Basic amino group; nucleophilic reactivity at β-carbon
Ethyl 4-(4-methyl-2,6-dioxocyclohexyl)-3-oxobutanoate () Cyclohexyl (dioxo) C₁₃H₁₈O₅ 254.28 Bulky cyclohexyl group; steric hindrance and conformational rigidity

*Calculated molecular weight based on formula.

Reactivity and Functional Group Influence

  • Furan vs. Phenyl Substituents : The furan-2-yl group in the target compound offers π-conjugation and oxygen lone pairs, enhancing resonance stabilization compared to phenyl (). However, phenyl’s electron-withdrawing nature may favor electrophilic aromatic substitution over furan’s susceptibility to ring-opening reactions .
  • Hydroxyl and Oxo Groups: The 4-hydroxyl group in the target compound may form intramolecular hydrogen bonds with the 2-oxo group, stabilizing enol tautomers. In contrast, ’s 2-hydroxy-4-oxo derivative likely exhibits distinct tautomeric behavior due to positional isomerism .
  • Electron-Donating vs. Withdrawing Groups: Ethoxy () and amino () substituents increase electron density on the α,β-unsaturated system, promoting nucleophilic additions. Conversely, difluorophenyl () and trifluoro groups () enhance acidity of α-hydrogens, facilitating enolate formation .

Physicochemical Properties

  • Polarity and Solubility: Compounds with hydroxyl (target, ) or amino () groups exhibit higher polarity and improved aqueous solubility compared to purely aromatic derivatives (). The cyclohexyl-dioxo compound () may display lower solubility due to nonpolar bulk .
  • LogP and PSA: Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate (LogP = 1.82, PSA = 69.39 Ų) is less lipophilic than the target compound (estimated LogP ~1.5, PSA ~85 Ų), reflecting differences in hydrogen-bonding capacity .

Preparation Methods

Direct Condensation of Furan-2-yl Derivatives with Unsaturated Esters

This method involves the condensation of furan-2-yl derivatives with unsaturated esters such as ethyl acrylate or methyl acrylate. The process typically proceeds via a Michael addition or a related nucleophilic addition mechanism, followed by dehydration to form the conjugated keto ester.

Key steps:

  • React 2-acetylfuran with ethyl acrylate or methyl acrylate in an aprotic solvent like dichloromethane (DCM).
  • Use base catalysts such as potassium carbonate or sodium ethoxide to facilitate the condensation.
  • Conduct the reaction at low temperatures (often around -78°C to room temperature) to control selectivity and yield.
  • Isolate the product via extraction and purification through column chromatography.

Research findings:

  • The synthesis of (E)-ethyl 4-(furan-3-yl)-4-hydroxybut-2-enoate was achieved with an 82% yield, indicating high efficiency under optimized conditions.
  • Variations with different substituted furans have been reported, demonstrating the method's versatility.

Preparation via Grignard Reactions with Acetyl Derivatives

This approach employs Grignard reagents derived from β-bromophenyl or phenyl derivatives, which are reacted with diethyl oxalate or oxalyl chloride to form α, β-diketo esters, subsequently transformed into the target compound.

Key steps:

  • Synthesize the Grignard reagent by reacting β-bromophenyl derivatives with magnesium in anhydrous tetrahydrofuran (THF).
  • Add diethyl oxalate or oxalyl chloride to the Grignard solution at controlled low temperatures.
  • The resulting intermediate undergoes hydrolysis and esterification steps to yield the desired keto ester.

Research findings:

  • The method yields high purity products with a relatively short synthesis cycle.
  • The process requires strict anhydrous conditions and low-temperature control to prevent side reactions, such as Wurz side reactions, which can reduce yields.

Multi-step Synthesis Involving Phenyl and Furan Derivatives

This method involves multi-step reactions starting from phenyl aldehydes or phenylacetic acids, progressing through condensation, reduction, and esterification stages.

Key steps:

  • Condense phenyl aldehyde with malonic acid derivatives to form β-phenylacrylic acids.
  • Esterify these acids to form esters such as ethyl or methyl esters.
  • React with appropriate furan derivatives or perform subsequent modifications to introduce the furan ring at the desired position.

Research findings:

  • The process is more complex but allows for structural modifications, enabling the synthesis of various derivatives.
  • It is suitable for producing compounds with specific substitution patterns on the aromatic ring.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield Advantages Disadvantages
Direct Condensation Furan-2-yl derivatives + Unsaturated esters Michael addition, dehydration Low temperature, aprotic solvents Up to 82% Simple, high yield Limited substrate scope
Grignard Route β-bromophenyl derivatives + Diethyl oxalate Grignard addition, hydrolysis Anhydrous, low temperature High purity, efficient Short cycle, high yield Strict conditions, side reactions
Multi-step Phenyl Derivatives Phenyl aldehyde + malonic derivatives Condensation, esterification Mild to moderate conditions Variable Structural flexibility Complex, longer process

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(furan-2-yl)-4-hydroxy-2-oxobut-3-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.